molecular formula C17H16N4O B13937539 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one CAS No. 861387-33-9

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one

Cat. No.: B13937539
CAS No.: 861387-33-9
M. Wt: 292.33 g/mol
InChI Key: WSUDOHGQNAWKGQ-UHFFFAOYSA-N
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Description

1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines to form the tetrazine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of tetrazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine or other reduced forms.

    Substitution: The phenyl groups and other substituents on the tetrazine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent or diagnostic tool.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electronic conductivity.

Mechanism of Action

The mechanism of action of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition and redox processes, which can modulate biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diphenyl-1,2,4,5-tetrazine: A simpler tetrazine derivative with similar chemical properties.

    1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(4H)-yl)ethanone: A closely related compound with a different alkyl substituent.

    Tetrazine-based dyes: Compounds used in fluorescence imaging and other applications.

Uniqueness

1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is unique due to its specific structural features, such as the propan-1-one substituent, which may confer distinct reactivity and properties compared to other tetrazine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

861387-33-9

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)propan-1-one

InChI

InChI=1S/C17H16N4O/c1-2-15(22)21-17(14-11-7-4-8-12-14)19-18-16(20-21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,18,20)

InChI Key

WSUDOHGQNAWKGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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